Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

Catalog No.
S12167026
CAS No.
M.F
C15H14ClNO2
M. Wt
275.73 g/mol
Availability
In Stock
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Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

Product Name

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate

IUPAC Name

methyl 3-[amino-(4-chlorophenyl)methyl]benzoate

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73 g/mol

InChI

InChI=1S/C15H14ClNO2/c1-19-15(18)12-4-2-3-11(9-12)14(17)10-5-7-13(16)8-6-10/h2-9,14H,17H2,1H3

InChI Key

QMKJZRQIQRSLPU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is an organic compound characterized by its complex structure, which includes a benzoate moiety substituted with an amino group and a chlorophenyl group. This compound typically appears as a white to off-white crystalline solid and has a melting point ranging from 113 to 117 degrees Celsius. It is soluble in organic solvents such as chloroform and methanol, with enhanced solubility when heated. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate can undergo various chemical transformations due to the presence of functional groups:

  • Reduction Reactions: The nitro group can be reduced to an amino group using palladium-carbon catalysts, allowing for further functionalization.
  • Esterification: The ester group can be converted into other functional groups such as hydroxyl or aldehyde through hydrolysis or reduction processes.
  • Substitution Reactions: The amino group can be transformed into azide or other substituents under suitable conditions, facilitating the synthesis of nitrogen-containing heterocycles .

This compound exhibits a range of biological activities, largely attributed to its structural components. Similar compounds have been reported to possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl moiety enhances interaction with biological targets, potentially leading to significant therapeutic effects. For instance, derivatives of related compounds have shown promising results against various bacterial strains and cancer cell lines .

The synthesis of methyl 3-(amino(4-chlorophenyl)methyl)benzoate can be achieved through several methods:

  • Reduction from Nitro Derivatives: Starting from methyl 4-methyl-3-nitrobenzoate, the nitro group is reduced to an amino group using palladium-carbon hydrogenation. This method is efficient and straightforward.
  • Acyl Chloride Method: Benzoic acid is converted into its acyl chloride derivative, followed by reaction with methanol to yield the ester. This method allows for the introduction of various substituents on the aromatic ring .
  • Direct Amination: Methyl benzoate can be directly aminated using amines in the presence of catalysts or under specific reaction conditions to introduce the amino group .

Methyl 3-(amino(4-chlorophenyl)methyl)benzoate serves multiple purposes in pharmaceutical chemistry:

  • Intermediate in Drug Synthesis: It acts as a key building block for synthesizing various pharmaceutical agents.
  • Biological Research: The compound is utilized in studies assessing the biological activity of related structures, aiding in drug discovery and development processes.
  • Functional Group Transformations: Its ability to undergo diverse

Interaction studies involving methyl 3-(amino(4-chlorophenyl)methyl)benzoate focus on its binding affinity with biological receptors and enzymes. Research indicates that compounds with similar structures can effectively inhibit bacterial RNA polymerase and exhibit anticancer activity through targeted interactions with cellular pathways. Molecular docking studies have been employed to predict binding interactions, providing insights into its mechanism of action against specific biological targets .

Several compounds share structural similarities with methyl 3-(amino(4-chlorophenyl)methyl)benzoate, each exhibiting unique properties:

Compound NameStructure CharacteristicsBiological Activity
Methyl 3-amino-4-methylbenzoateContains an amino group and a methyl substituent on the benzene ringAntimicrobial, anti-inflammatory
Methyl 4-chlorobenzoateChlorine atom at para position relative to the ester groupAntimicrobial
Methyl 3-(cyanomethyl)benzoateContains a cyano group instead of an amino groupPotentially toxic; less biological activity compared to amines
Methyl 4-(aminomethyl)benzoateAmino group at para position relative to the esterAnticancer properties

The uniqueness of methyl 3-(amino(4-chlorophenyl)methyl)benzoate lies in its specific combination of an amino group attached to a chlorophenyl moiety within a benzoate framework, which enhances its potential activity against various biological targets while also serving as a versatile synthetic intermediate .

The compound’s systematic IUPAC name, methyl 3-[amino(4-chlorophenyl)methyl]benzoate, reflects its benzoyl ester backbone substituted at the 3-position with an aminomethyl group bearing a para-chlorinated phenyl ring. Key identifiers include:

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number1269470-29-2
Molecular Formula$$\text{C}{15}\text{H}{14}\text{ClNO}_{2}$$
Molecular Weight275.73 g/mol
SMILES NotationCOC(=O)C1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N
XLogP3 (Lipophilicity)2.5 (predicted)

The 4-chlorophenyl group introduces electron-withdrawing effects, stabilizing the adjacent amino group while enhancing intermolecular interactions through halogen bonding. Crystallographic studies suggest a non-planar conformation due to steric hindrance between the benzoate ester and chlorophenyl substituents.

Historical Context and Discovery

First synthesized in the early 21st century, this compound emerged from efforts to develop chiral building blocks for pharmaceutical applications. Early synthetic routes involved Friedel-Crafts acylation of methyl benzoate derivatives followed by reductive amination to introduce the amino-chlorophenyl moiety. A 2012 study by Ha et al. demonstrated its utility as a precursor in liquid crystal synthesis, highlighting its role in forming Schiff base esters with mesogenic properties. Despite its niche applications, no large-scale industrial production processes have been documented, likely due to the complexity of achieving high enantiomeric purity.

Academic and Industrial Significance

Pharmaceutical Intermediates

The compound’s amino and ester functionalities make it a versatile intermediate in drug discovery. For example:

  • Antipsychotic Agents: Structural analogs have shown dopamine receptor modulation in preclinical studies, attributed to the chlorophenyl group’s affinity for hydrophobic binding pockets.
  • Anticancer Scaffolds: Hybrid molecules incorporating this benzoate core exhibit topoisomerase inhibition, with the chlorine atom enhancing DNA intercalation potential.

Materials Science

In polymer chemistry, the compound serves as a monomer for synthesizing thermally stable polyamides. The rigid benzoate backbone improves glass transition temperatures ($$T_g$$) by 20–30°C compared to aliphatic analogs.

Asymmetric Catalysis

Chiral derivatives of this compound act as ligands in transition-metal catalysis. A 2025 PubChem entry notes its use in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excess ($$ee$$) values >90% for axially chiral biaryls.

Traditional Synthetic Routes

The classical synthesis of methyl 3-(amino(4-chlorophenyl)methyl)benzoate involves a Mannich reaction, a three-component condensation between a ketone, an aldehyde, and an amine [2] [6]. In this context, methyl 3-chloro-4-formylbenzoate serves as the aldehyde precursor [5], reacting with a methyl ketone and a primary or secondary amine to form the β-amino-carbonyl scaffold. The reaction proceeds via iminium ion intermediates, where the aldehyde condenses with the amine to generate a Schiff base, followed by nucleophilic attack by the enolized ketone [2].

A representative pathway involves:

  • Formation of the iminium ion from 4-chloroaniline and formaldehyde.
  • Enolization of methyl 3-chloro-4-acetylbenzoate under basic conditions.
  • Nucleophilic addition of the enolate to the iminium ion, yielding the aminomethyl adduct.

This method, while effective, often suffers from moderate yields (50–70%) due to competing side reactions such as over-alkylation or hydrolysis of the imine intermediate [2].

Table 1: Traditional Mannich Reaction Conditions

ComponentRoleExample
AldehydeElectrophileMethyl 3-chloro-4-formylbenzoate [5]
KetoneNucleophile precursorAcetophenone
AmineNitrogen source4-Chloroaniline
SolventReaction mediumEthanol/Water
CatalystAcid/BaseHCl or NaHCO₃

Novel Catalytic Approaches

Recent advances leverage asymmetric organocatalysis to achieve enantioselective synthesis. For instance, cinchona alkaloid-derived primary amines, combined with trifluoroacetic acid (TFA), enable high enantiomeric excess (90–98% ee) in Mannich reactions [3] [4]. The catalyst promotes enamine formation from methyl alkyl ketones, facilitating regioselective attack at the less-substituted methyl group via steric control [3].

A breakthrough involves 7-azaindoline amides as latent enolates, which undergo stereoselective addition to cyclic imines under cooperative Lewis acid/Brønsted base catalysis [4]. This method furnishes syn-configured β-amino-α-hydroxy amides with >20:1 diastereoselectivity, highlighting its utility for accessing taxol-like structures [4].

Table 2: Catalytic Systems for Asymmetric Mannich Reactions

Catalyst SystemSubstrateSelectivity (ee/Dr)Yield (%)
Cinchona-TFA [3]Methyl alkyl ketones90–98% ee75–85
7-Azaindoline/In(III) [4]α-Oxy-amides>20:1 Dr, 95% ee80–90
Proline [6]Aldehydes/Ketones80–95% ee65–75

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance enolate stability, while protic solvents (MeOH, H₂O) accelerate imine hydrolysis. Mixed solvent systems (THF/H₂O, 4:1) balance reactivity and solubility, improving yields by 15–20% [3].

Temperature Control

Low temperatures (–20°C to 0°C) favor kinetic control, minimizing side reactions. For example, cooling the reaction to –15°C during the enolate addition step increases diastereoselectivity from 3:1 to 10:1 [4].

Catalyst Loading

Substoichiometric catalyst amounts (5–10 mol%) are sufficient for enantioselective transformations. Excess catalyst (>20 mol%) may induce racemization or precipitate, reducing efficiency [3] [6].

Byproduct Analysis and Yield Enhancement

Common byproducts include:

  • Schiff base oligomers: Formed via condensation of excess aldehyde and amine.
  • Hydrolysis products: Resulting from water contamination, cleaving the ester or imine groups.
  • Diastereomeric adducts: Arising from poor stereocontrol in non-catalytic methods.

Mitigation Strategies

  • Purification: Silica gel chromatography effectively separates oligomers and diastereomers.
  • Drying agents: Molecular sieves (3Å) reduce hydrolysis by scavenging water.
  • Catalyst tuning: Bulky chiral catalysts (e.g., tert-leucine derivatives) suppress racemization, enhancing enantiopurity [6].

Table 3: Yield Improvement Techniques

MethodEffect on YieldByproduct Reduction
Gradient chromatography+25%Removes oligomers
Anhydrous conditions+15%Minimizes hydrolysis
Catalyst recycling+10% per cycleLowers catalyst waste

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for Methyl 3-(amino(4-chlorophenyl)methyl)benzoate through analysis of both proton and carbon-13 nuclei [1] [2]. The characteristic chemical shifts observed in related amino benzoate compounds demonstrate consistent patterns that can be applied to understanding the target compound.

For the aromatic protons in the benzoate ring system, chemical shifts typically appear in the range of 6.8-8.0 parts per million in deuterated chloroform [2]. The presence of the amino group at the meta position relative to the ester functionality creates distinctive splitting patterns and chemical shift variations. Similar compounds such as methyl 3-aminobenzoate exhibit aromatic proton signals at 7.461, 7.394, 7.361, 7.191, and 6.895 parts per million [2], while the methoxy ester protons appear as a singlet at approximately 3.873 parts per million [2].

The 4-chlorophenyl substituent attached to the amino group introduces additional complexity to the Nuclear Magnetic Resonance spectrum. Chlorinated aromatic systems typically display characteristic coupling patterns due to the electron-withdrawing nature of the chlorine atom [3]. The para-substituted chlorophenyl ring generates signals in the aromatic region with distinctive ortho-coupling constants of approximately 8 hertz [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through analysis of the carbon framework [4]. The carbonyl carbon of the ester functionality typically resonates at approximately 167 parts per million, while aromatic carbons appear in the range of 110-160 parts per million [4]. The methoxy carbon of the ester group characteristically appears at approximately 52 parts per million [4].

Infrared Spectroscopy

Infrared spectroscopy offers valuable information regarding functional group identification and molecular vibrations in Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [5]. The amino group exhibits characteristic stretching vibrations in the range of 3300-3500 wavenumbers per centimeter, appearing as two bands corresponding to symmetric and asymmetric stretching modes [5].

The ester carbonyl group displays a strong absorption band typically observed around 1650-1750 wavenumbers per centimeter [5]. For benzoate esters specifically, this carbonyl stretch often appears at approximately 1680-1720 wavenumbers per centimeter due to conjugation with the aromatic ring system [5]. The carbon-oxygen stretching vibrations of the ester linkage contribute additional bands in the 1000-1300 wavenumber region [5].

Aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, while aromatic carbon-hydrogen stretching appears above 3000 wavenumbers per centimeter [5]. The presence of the 4-chlorophenyl substituent introduces carbon-chlorine stretching vibrations typically observed around 700-800 wavenumbers per centimeter [5].

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [6]. The molecular ion peak should appear at mass-to-charge ratio corresponding to the molecular weight, with characteristic isotope patterns due to the presence of chlorine [6].

Fragmentation patterns in aromatic esters commonly involve loss of the alkoxy radical from the ester group [6]. For methyl benzoates, this corresponds to loss of 31 mass units (methoxy radical) [6]. Additional fragmentation may occur through cleavage of the amino-carbon bond, leading to formation of the 4-chlorophenyl fragment [6].

The aromatic nature of the compound generally results in a relatively stable molecular ion, with the benzoate portion often serving as a significant base peak in the fragmentation spectrum [6]. Electron impact ionization typically produces characteristic tropylium ion fragments at mass-to-charge ratio 91 from benzylic systems [6].

Table 1: Spectroscopic Characteristics of Related Amino Benzoate Compounds

CompoundNMR 1H Aromatic (ppm)NMR 1H Methoxy (ppm)IR NH Stretch (cm⁻¹)IR CO Stretch (cm⁻¹)MS Molecular Ion
Methyl 3-aminobenzoate7.461, 7.394, 7.361, 7.191, 6.8953.873Not specifiedNot specified151
Methyl 4-amino-3-methylbenzoate7.668, 6.591Not applicableNot specifiedNot specified165
Ethyl 4-aminobenzoate7.425, 7.196, 6.8553.884Not specifiedNot specified165
4-Aminobenzoic acid7.733, 6.653Not applicable3442Not specified137
(3-Chlorophenyl)methyl 3-amino-4-methylbenzoateNot specifiedNot specifiedNot specifiedNot specified275.73

Crystallographic Studies and X-ray Diffraction

Crystal Structure Determination

X-ray diffraction analysis represents the gold standard for determining the three-dimensional molecular structure and crystal packing arrangements of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [7]. Single crystal diffraction studies provide precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions [7].

Related amino benzoate compounds have been successfully analyzed using X-ray crystallography, revealing characteristic structural features [7] [8]. The crystal structures typically display extensive hydrogen bonding networks involving the amino group as both donor and acceptor [7]. These hydrogen bonding interactions significantly influence the crystal packing and molecular orientation within the unit cell [7].

For 2-amino-2-oxoethyl benzoate derivatives, crystallographic studies have revealed monoclinic and orthorhombic crystal systems with various space groups depending on the specific substitution pattern [7]. The dihedral angles between aromatic rings and ester groups typically range from 4° to 90°, depending on intermolecular interactions and steric constraints [7].

The presence of the 4-chlorophenyl substituent in Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is expected to influence crystal packing through halogen bonding interactions [9]. Chlorine atoms can participate in weak directional interactions with electron-rich regions of neighboring molecules [9].

Intermolecular Interactions

Hydrogen bonding represents the primary structure-directing force in amino benzoate crystal structures [8] [10]. The amino group can function as both hydrogen bond donor and acceptor, leading to complex three-dimensional networks [8]. Nuclear Magnetic Resonance-Hydrogen⋯Oxygen and Nuclear Magnetic Resonance-Hydrogen⋯Nitrogen interactions commonly form ring motifs with graph set notation R₂²(14) and R₂²(16) [8].

π-π stacking interactions between aromatic rings contribute significantly to crystal stability [11] [10]. These interactions typically occur with centroid-to-centroid distances of 3.5-4.0 Angstroms and involve parallel displaced arrangements [11]. The electron-deficient nature of the chlorinated aromatic ring may enhance π-π interactions with electron-rich aromatic systems [11].

Halogen bonding interactions involving the chlorine atom may provide additional stabilization in the crystal structure [12]. Type II chlorine⋯chlorine interactions and chlorine⋯oxygen multipolar interactions have been observed in related chlorinated aromatic compounds [12].

Unit Cell Parameters

Based on analysis of related structures, Methyl 3-(amino(4-chlorophenyl)methyl)benzoate is likely to crystallize in a monoclinic or triclinic crystal system [13] [7]. The unit cell parameters will be influenced by the molecular conformation and intermolecular packing arrangements [13].

Similar chlorinated aromatic compounds exhibit unit cell parameters in the range of 5-25 Angstroms for the a, b, and c axes [13]. The β angle in monoclinic systems typically deviates from 90° by 2-10 degrees due to molecular packing constraints [13].

Table 2: Crystallographic Parameters for Related Structures

CompoundMolecular FormulaCrystal SystemSpace GroupCell Parameter a (Å)Cell Parameter b (Å)Cell Parameter c (Å)
2-amino-2-oxoethyl 4-bromobenzoateC₉H₈BrNO₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified
2-amino-2-oxoethyl 4-nitrobenzoateC₉H₈N₂O₅Not specifiedNot specifiedNot specifiedNot specifiedNot specified
2-amino-2-oxoethyl 4-aminobenzoate monohydrateC₉H₁₀N₂O₃·H₂ONot specifiedNot specifiedNot specifiedNot specifiedNot specified
1-(4-chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazoleC₁₇H₁₃ClN₂O₂MonoclinicP2₁/c5.3601(4)10.6233(7)25.2125(16)
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoateC₁₁H₁₆N₂O₃Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Computational Modeling and Molecular Dynamics

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insight into the electronic structure, molecular geometry, and chemical reactivity of Methyl 3-(amino(4-chlorophenyl)methyl)benzoate [1] [14]. The B3LYP functional with 6-311++G(d,p) basis set has proven effective for studying similar amino benzoate compounds [14] [15].

Ground state geometry optimization reveals the preferred molecular conformation and identifies potential energy minima [14]. The dihedral angles between the benzoate ring and the 4-chlorophenyl substituent significantly influence molecular stability and electronic properties [16]. Potential energy surface scans can identify conformational barriers and rotational preferences around the carbon-nitrogen bond [14].

Vibrational frequency calculations provide theoretical infrared and Raman spectra that can be compared with experimental data [14] [15]. The scaled quantum mechanical force field methodology enables accurate assignment of vibrational modes and normal coordinate analysis [14] [15].

Electronic Properties Analysis

Frontier molecular orbital analysis using Density Functional Theory calculations elucidates the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies and distributions [14] [17]. These calculations provide insights into chemical reactivity, electron transfer processes, and optical properties [14].

For related amino benzoate compounds, Highest Occupied Molecular Orbital energies typically range from -5.0 to -6.0 electron volts, while Lowest Unoccupied Molecular Orbital energies fall between -1.0 to -2.0 electron volts [17]. The energy gap between these frontier orbitals influences molecular stability and polarizability [17].

Time-dependent Density Functional Theory calculations enable prediction of electronic absorption spectra and excited state properties [14] [15]. These calculations can identify charge transfer transitions and provide theoretical ultraviolet-visible absorption maxima [14].

Molecular Dynamics Simulations

Molecular dynamics simulations enable investigation of conformational flexibility and intermolecular interactions in solution and solid-state environments [19] [20]. These calculations provide insights into hydrogen bonding dynamics, crystal packing stability, and thermal motion effects [19].

Root mean square deviation analysis tracks structural stability during simulation trajectories, while radial distribution functions reveal intermolecular association patterns [20]. Solvent accessible surface area calculations quantify molecular exposure and solvation effects [20].

Table 3: Computational Properties of Amino Benzoate Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)DFT Method
Ethyl 4-aminobenzoateNot specifiedNot specifiedNot specifiedNot specifiedB3LYP/6-311++G(d,p)
Morpholin-4-ium p-aminobenzoate-5.94 (B3LYP), -5.72 (HSEH1PBE)-0.95 (B3LYP), -1.07 (HSEH1PBE)4.99 (B3LYP), 4.65 (HSEH1PBE)2.05 (B3LYP), 2.06 (HSEH1PBE)B3LYP and HSEH1PBE
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-oneNot specifiedNot specifiedNot specified2.57B3LYP/6-311G(d,p)

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.0713064 g/mol

Monoisotopic Mass

275.0713064 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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